molecular formula C18H17N3O3S B2678905 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide CAS No. 886909-61-1

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide

Cat. No.: B2678905
CAS No.: 886909-61-1
M. Wt: 355.41
InChI Key: UTEXAXDNPXZLTC-UHFFFAOYSA-N
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Description

N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. It features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its significant biological potential . This core structure is substituted at the 2-position with a phenyl ring bearing a methylsulfanyl group, which can influence the compound's electron distribution and metabolic stability, and is further functionalized with a 3-phenoxypropanamide side chain. The 1,3,4-oxadiazole class of compounds is extensively investigated for its diverse biological activities, particularly in anticancer research. These derivatives have demonstrated potent efficacy across various cancer cell lines by interacting with critical biological targets . The mechanism of action for such compounds often involves the inhibition of key enzymes and proteins that drive cancer cell proliferation, such as thymidylate synthase, telomerase, histone deacetylase (HDAC), and topoisomerase II . The specific structural features of this compound—including the methylsulfanyl group, the phenoxy linker, and the amide functionality—are strategically incorporated to optimize its binding affinity and selectivity, making it a valuable candidate for structure-activity relationship (SAR) studies in oncology and other therapeutic areas. Researchers can utilize this compound as a lead molecule for developing novel therapeutic agents, for biochemical assay development, and for probing complex enzymatic pathways. It is supplied with guaranteed high purity and stability for research purposes. This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-25-15-10-6-5-9-14(15)17-20-21-18(24-17)19-16(22)11-12-23-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEXAXDNPXZLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as a nucleophile.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions involving phenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HCT1165.62
MCF76.45
A5497.12

These values indicate that the compound has a promising potential as an anticancer agent, particularly due to its selective targeting of cancerous cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

These results suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 1: Anticancer Efficacy

A recent study conducted on various derivatives of oxadiazole compounds demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 and MCF7. The study utilized a series of assays to evaluate cell viability and proliferation rates.

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that it had lower MIC values than conventional antibiotics like ampicillin and ciprofloxacin against certain pathogens.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the methylsulfanyl group can modulate its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide: Similar structure with a chloro group instead of the oxadiazole ring.

    N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Contains a triazole ring instead of the oxadiazole ring.

    N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Features a triazoloquinazoline structure.

Uniqueness

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is unique due to its combination of an oxadiazole ring, phenoxy group, and methylsulfanyl group, which confer distinct chemical and biological properties

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an oxadiazole ring and a phenoxypropanamide moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C17H17N3O2S
Molecular Weight 325.39 g/mol
IUPAC Name This compound
SMILES CSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound was evaluated against several human cancer cell lines, including:

  • Breast Cancer Cell Lines : MCF-7 and MDA-MB-231
  • Cervical Cancer Cell Lines : HeLa and SiHa
  • Ovarian Cancer Cell Line : A2780

The antiproliferative effects were assessed using MTT assays, where the half-maximal inhibitory concentration (IC50) values were determined. The results showed that the compound exhibited varying degrees of potency across different cell lines.

Cell LineIC50 (µM)
MCF-70.50
MDA-MB-2310.82
HeLa1.30
A27801.51

These findings suggest that the compound has a promising profile as a potential anticancer agent.

The proposed mechanism of action for this compound includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Telomerase Activity : Studies demonstrated that the compound significantly reduced telomerase activity in MCF-7 cell lysates, which is crucial for cancer cell immortality.
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of the compound's effects on a panel of six human cancer cell lines, where it was found to be more effective against adherent gynecological cancers compared to hematologic malignancies. This specificity highlights its potential for targeted cancer therapies.

Q & A

Q. What are the recommended methodologies for synthesizing N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide?

  • Methodological Answer : A multi-step synthesis is typically employed. Key steps include:
  • Hydrazide formation : React 2-(methylsulfanyl)benzoyl chloride with hydrazine hydrate in methanol under reflux (2–3 hours) to form the hydrazide intermediate .
  • Oxadiazole cyclization : Treat the hydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol under reflux (5–6 hours) to generate the 1,3,4-oxadiazole core .
  • Propanamide coupling : Use DMF and lithium hydride (LiH) to facilitate nucleophilic substitution between the oxadiazole-thiol intermediate and 3-phenoxypropanamide derivatives (stirring for 3–5 hours) .
  • Purification : Column chromatography or recrystallization (e.g., from ethanol/water) yields the final compound.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1666 cm⁻¹, C=N stretch at ~1641 cm⁻¹) .
  • ¹H-NMR : Analyze aromatic proton environments (δ 7.0–7.6 ppm for substituted phenyl groups) and methylsulfanyl protons (δ ~2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected molecular formula .

Q. What preliminary biological screening strategies are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural motifs (e.g., oxadiazole rings are associated with antimicrobial activity):
  • Antimicrobial Screening : Use disc diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : Evaluate viability in mammalian cell lines (e.g., HEK-293) via MTT assays at concentrations ≤100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and assess functional impact:
  • Phenyl Ring Modifications : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the 2-(methylsulfanyl)phenyl or phenoxy positions .
  • Oxadiazole Core Variation : Replace sulfur with selenium or alter the oxadiazole ring size (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole) .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or antimicrobial activity to correlate substituent effects .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Investigate assay conditions and compound stability:
  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Solubility Testing : Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference .
  • Metabolite Analysis : Perform LC-MS to detect degradation products or reactive intermediates .

Q. What computational approaches are recommended to study the compound’s binding mode with target proteins?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Docking : Use AutoDock Vina to model interactions with active sites (e.g., bacterial dihydrofolate reductase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer : Follow ICH guidelines for method validation:
  • Chromatography : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) .
  • Calibration Curve : Prepare spiked plasma samples (0.1–50 µg/mL) to assess linearity (R² ≥0.99) .
  • Recovery Studies : Compare extraction efficiency of protein precipitation (acetonitrile) vs. solid-phase extraction .

Methodological Challenges and Solutions

Q. How to address low yields during the oxadiazole cyclization step?

  • Optimization Strategies :
  • Catalyst Screening : Test alternatives to KOH (e.g., NaHCO₃ or microwave-assisted synthesis) .
  • Solvent Selection : Replace ethanol with DMF to enhance reaction homogeneity .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Approaches :
  • Prodrug Design : Introduce ester or PEGylated moieties to enhance hydrophilicity .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release .

Q. How to assess metabolic stability in hepatic microsomes?

  • Protocol :
  • Incubate compound (1 µM) with human liver microsomes (1 mg/mL) and NADPH (37°C, 60 min) .
  • Terminate reactions with ice-cold acetonitrile and analyze parent compound depletion via LC-MS/MS .

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